molecular formula C14H10ClN3O B10967136 2-chloro-N-(1H-indazol-5-yl)benzamide

2-chloro-N-(1H-indazol-5-yl)benzamide

Cat. No.: B10967136
M. Wt: 271.70 g/mol
InChI Key: CYAWOJXETFGAFJ-UHFFFAOYSA-N
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Description

2-chloro-N-(1H-indazol-5-yl)benzamide is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound is characterized by the presence of a chloro group at the 2-position of the benzamide moiety and an indazole ring attached to the nitrogen atom of the benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1H-indazol-5-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 1H-indazole-5-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1H-indazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzamides, oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-(1H-indazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1H-indazol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the indazole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the position of the chloro group and the indazole ring can influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

2-chloro-N-(1H-indazol-5-yl)benzamide

InChI

InChI=1S/C14H10ClN3O/c15-12-4-2-1-3-11(12)14(19)17-10-5-6-13-9(7-10)8-16-18-13/h1-8H,(H,16,18)(H,17,19)

InChI Key

CYAWOJXETFGAFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3)Cl

solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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